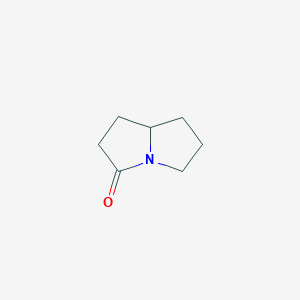

Hexahydro-pyrrolizin-3-one

説明

Hexahydro-pyrrolizin-3-one is a chemical compound with the molecular formula C7H11NO . It is a heterocyclic compound that is an important building block in pharmaceutical and chemical synthesis.

Synthesis Analysis

Pyrrolizin-3-ones can be easily hydrogenated to their hexahydro (pyrrolizidin-3-one) derivatives in the presence of heterogeneous catalysts . Good diastereoselectivity (up to >97:3, depending on catalysts and solvent) can be achieved if the pyrrolizin-3-one is substituted at the 1- (or 7-) position(s), but the selectivity is reduced if both positions are substituted .Molecular Structure Analysis

The IUPAC name for this compound is hexahydro-3H-pyrrolo [1,2-a]pyrrol-3-one . The InChI code for this compound is 1S/C7H11NO/c9-7-4-3-6-2-1-5-8 (6)7/h6H,1-5H2 .Chemical Reactions Analysis

The reaction of readily available (5R)-5-but-3-en-1-ylpyrrolidin-2-one with aryl bromides, chlorides, or triflates in the presence of Pd 2 (dba) 3, Xphos, and Cs 2 CO 3 in 1,4-dioxane at 120 °C affords (5R,7aR)-5-aryl hexahydropyrrolizidin-3-ones in good to high yields through a diastereoselective carboamination reaction .Physical and Chemical Properties Analysis

This compound has a molecular weight of 125.17 . It is a yellow liquid .科学的研究の応用

Hydrogenation and Diastereoselectivity

Pyrrolizin-3-ones can be hydrogenated to hexahydro derivatives (e.g., hexahydro-pyrrolizin-3-one) with good diastereoselectivity using heterogeneous catalysts. This process is particularly efficient when pyrrolizin-3-ones are substituted at specific positions. The hydrogenation process offers concise, diastereoselective routes to several necine bases like heliotridane and retronecanol (Despinoy & Mcnab, 2009).

Synthesis of Pyrromilast

Pyrromilast, synthesized from this compound derivatives, is a potent inhibitor of phosphodiesterase 4B and shows promise in treating chronic obstructive pulmonary disease. The synthesis process involves diastereo- and enantioselective methods (Boyko et al., 2015).

Enantiopure Synthesis

Enantiomerically pure hexahydro-pyrrolizin-3-ones can be synthesized from β-aminoalcohol derivatives. This enantioselective synthesis is significant for creating specific molecular configurations needed in certain therapeutic agents (Tiecco et al., 2008).

Molecular Structure Analysis

Studies on pyrrolizin-3-one and its derivatives provide insights into the molecular structures of these compounds in both gas and solid phases, important for understanding their chemical behavior and potential applications (Blockhuys et al., 2001).

Pathways to 3,8-Didehydroheliotridin-5-one

1-Substituted 1,2-dihydropyrrolizin-3-ones, derived from pyrrolizin-3-one, can be used in the synthesis of 3,8-didehydroheliotridin-5-one. This synthesis pathway involves both nucleophilic and electrophilic addition reactions, showcasing the chemical versatility of this compound derivatives (Mcnab & Thornley, 1993).

Antitubulin Agents

Derivatives of this compound, such as thienopyrrolizinones, have been investigated as antitubulin agents, displaying potential as antitumoral drugs in various cancer cell lines. This research highlights the potential of this compound in the development of new cancertherapies (Lisowski et al., 2004).

Synthesis of Complex Pyrrolizines

Through acid-mediated reactions, pyrrolidine can be transformed into 2,3-dihydro-1H-pyrrolizine derivatives, illustrating the utility of this compound in the synthesis of complex pyrrolizines (Zheng et al., 2016).

Development of Spirooxindoles

This compound derivatives have been utilized in synthesizing 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, contributing to the exploration of new compounds with potential anticancer activity (Filatov et al., 2017).

Domino Process for Pyrrolizine Skeleton

This compound plays a role in the synthesis of pyrrolizines, essential in various biologically active compounds. A novel domino process utilizing this compound derivatives enables the creation of multisubstituted pyrrolizines (Sugimoto et al., 2015).

Potential in Drug Discovery

Hexahydro-2H-thieno[2,3-c]pyrrole, a related derivative, has been proposed as a scaffold for constructing compound libraries in drug discovery, demonstrating the broader potential of this compound derivatives in pharmaceutical research (Yarmolchuk et al., 2011).

作用機序

Mode of Action

It is known that pyrrolizin-3-ones can be easily hydrogenated to their hexahydro (pyrrolizidin-3-one) derivatives in the presence of heterogeneous catalysts . The selectivity of this reaction can be influenced by the substitution at the 1- (or 7-) position(s) of the pyrrolizin-3-one .

Biochemical Pathways

It’s worth noting that Pyrrolizin-3-ones, which can be hydrogenated to form Hexahydro-pyrrolizin-3-one, are involved in the synthesis of necine bases such as (±)-heliotridane, (±)-isoretronecanol, and (±)retronecanol .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

生化学分析

Biochemical Properties

Hexahydro-pyrrolizin-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a neurokinin-1 receptor antagonist, inhibiting the action of tachykinin and substance P . This interaction is crucial in modulating neurotransmission and inflammatory responses. Additionally, this compound can undergo hydrogenation to form hexahydro-pyrrolizidin-3-one derivatives in the presence of heterogeneous catalysts . These derivatives exhibit good diastereoselectivity, which is essential for their biological activity.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. As a neurokinin-1 receptor antagonist, this compound can modulate the signaling pathways associated with pain, stress, and inflammation . This modulation can lead to changes in gene expression, particularly those genes involved in inflammatory responses and neurotransmission. Furthermore, this compound’s impact on cellular metabolism includes alterations in energy production and utilization, which can affect overall cell function and viability.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As mentioned earlier, it acts as a neurokinin-1 receptor antagonist, binding to the receptor and inhibiting the action of tachykinin and substance P . This inhibition prevents the activation of downstream signaling pathways that are responsible for pain and inflammatory responses. Additionally, this compound can undergo hydrogenation to form hexahydro-pyrrolizidin-3-one derivatives, which further interact with various enzymes and proteins, modulating their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can be easily hydrogenated to form stable derivatives in the presence of heterogeneous catalysts . These derivatives exhibit good stability and can maintain their biological activity over extended periods. The degradation of this compound and its derivatives can lead to a decrease in their efficacy and potential adverse effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as modulation of pain and inflammatory responses . At higher doses, this compound can cause toxic or adverse effects, including alterations in cellular metabolism and gene expression. These threshold effects are essential for determining the appropriate dosage for therapeutic applications and minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The hydrogenation of this compound to form hexahydro-pyrrolizidin-3-one derivatives is a key metabolic pathway . These derivatives can further undergo deoxygenation to form necine bases, which are essential for their biological activity. The involvement of this compound in these metabolic pathways highlights its potential as a modulator of biochemical reactions and cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target tissues . This targeted distribution ensures that this compound can exert its effects on specific cells and tissues, modulating their function and activity. Additionally, the transport of this compound can influence its bioavailability and overall efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This subcellular localization ensures that this compound can interact with its target biomolecules, modulating their activity and function. The precise localization of this compound within the cell is crucial for its role in biochemical reactions and cellular processes.

特性

IUPAC Name |

1,2,5,6,7,8-hexahydropyrrolizin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-7-4-3-6-2-1-5-8(6)7/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSXTPBFMJHPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC(=O)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340669 | |

| Record name | 3H-Pyrrolizin-3-one, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32548-24-6 | |

| Record name | 3H-Pyrrolizin-3-one, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

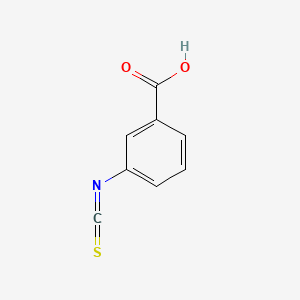

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

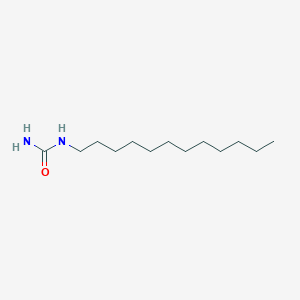

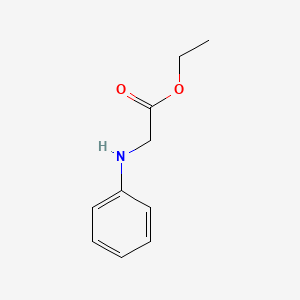

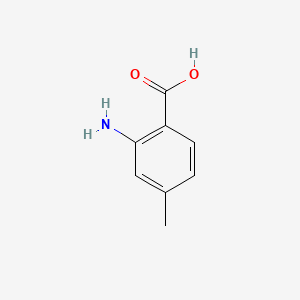

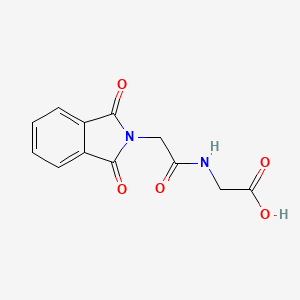

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]-](/img/structure/B1362633.png)